(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate
Description
Properties
CAS No. |
1628258-96-7 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-9-10(11(15)17-5)7-6-8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
UMUJDMACQDCTNC-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Drug Development
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research has indicated that similar compounds exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds derived from piperidine structures often show activity against bacterial and fungal pathogens.
- Antidepressant effects : Some derivatives have been investigated for their potential use in treating mood disorders.
- Analgesic activity : Piperidine derivatives are known to interact with pain pathways.
Binding Affinity Studies
Interaction studies involving (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate focus on its binding affinity to various biological targets. These studies are crucial for determining its efficacy and safety profile as a drug candidate. Modifications to the piperidine structure can significantly affect its interaction with target proteins and enzymes.
Synthesis of Bioactive Compounds
The compound is utilized in synthesizing more complex molecules that exhibit enhanced therapeutic properties. The ability to modify the piperidine ring allows chemists to create libraries of compounds for screening in drug discovery programs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis.
Case Study 2: Pain Management
Research exploring the analgesic properties of piperidine derivatives found that modifications similar to those present in this compound resulted in compounds with improved efficacy in pain relief models.
Case Study 3: Neuropharmacology
Another investigation assessed the antidepressant potential of structurally related piperidines. It was found that certain modifications improved binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant medications.
Mechanism of Action
The mechanism of action of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into active sites with high specificity, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Dicarboxylates
1-tert-Butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate (S24) and (3R,6R)-6-methylpiperidine-1,3-dicarboxylate (S25)
- Structural Differences : Diastereomers differing in methyl group position (6S* vs. 6R*) .
- Impact : Altered steric environments affect reactivity in nucleophilic substitutions. S24 and S25 are used in fragment-based drug discovery due to their 3D shape diversity.
- Synthesis : Prepared via Boc protection of piperidine esters with tert-butyl dicarbonate (Boc₂O) and DMAP catalysis .
trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
- Molecular Weight: 257.33 g/mol (C₁₃H₂₃NO₄) .
- Applications : Serves as a precursor for sp³-rich fragments in medicinal chemistry.
Pyrrolidine and Piperazine Derivatives
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
- Structure : Incorporates a pyridine ring with methoxy substituents.
- Applications : Building block for heterocyclic compounds; priced at $400–$4,800/g .
- Synthesis : Hydrogenation of allyl intermediates (e.g., using Pd/C) .
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
Functionalized Derivatives for Drug Development
1-tert-Butyl 3-methyl (3R,5S)-5-[(benzimidazolylcarbonyl)amino]piperidine-1,3-dicarboxylate
- Application : Key intermediate in TAK-272, a renin inhibitor for hypertension .
- Synthesis : Involves coupling with 4-methoxybutyl methanesulfonate under Cs₂CO₃ catalysis .
4-Oxo-piperidine-1,3-dicarboxylates
Key Comparative Insights
Stereochemical Influence
Biological Activity
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 929282-63-3
- Molecular Formula : C13H23N2O4
- Molecular Weight : 255.33 g/mol
Synthesis
The synthesis of this compound has been described in various studies. One efficient method involves asymmetric synthesis techniques that enhance yield and purity. The compound serves as an important intermediate for the development of nociceptin antagonists, which are being explored for their therapeutic potential in pain management and other conditions .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Nociceptin Receptor Antagonism : The compound has been identified as a useful scaffold for developing nociceptin receptor antagonists. Nociceptin is involved in pain modulation and other physiological processes. Antagonists can potentially serve as analgesics or treatments for addiction .
The proposed mechanism of action involves the inhibition of nociceptin receptor activity, which may lead to altered pain perception and modulation of various neurophysiological responses. This mechanism is crucial for understanding how this compound could be utilized in therapeutic settings.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
